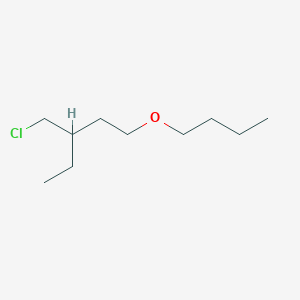
1-Butoxy-3-(chloromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-(chloromethyl)pentane is an organic compound with the molecular formula C10H21ClO It is a chlorinated derivative of pentane, featuring a butoxy group and a chloromethyl group attached to the pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-(chloromethyl)pentane can be synthesized through several methods. One common approach involves the reaction of 1-butoxy-3-pentanol with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-(chloromethyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the chlorine atom is replaced by a nucleophile such as a hydroxide ion or an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3), typically in an aqueous or alcoholic medium.
Major Products Formed:
Nucleophilic Substitution: Products include 1-butoxy-3-hydroxymethylpentane or 1-butoxy-3-aminomethylpentane.
Oxidation: Products include 1-butoxy-3-pentanal or 1-butoxy-3-pentanoic acid.
Scientific Research Applications
1-Butoxy-3-(chloromethyl)pentane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Butoxy-3-(chloromethyl)pentane exerts its effects depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The reaction proceeds via the formation of a carbocation intermediate (SN1) or a direct displacement (SN2), depending on the reaction conditions and the nature of the nucleophile.
Oxidation: The butoxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids.
Comparison with Similar Compounds
1-Butoxy-3-methylpentane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chloromethyl-3-pentanol: Contains a hydroxyl group instead of a butoxy group, affecting its solubility and reactivity.
Biological Activity
1-Butoxy-3-(chloromethyl)pentane is an organic compound that has garnered attention due to its potential biological activities. Understanding its mechanisms, effects, and applications in various fields, particularly in pharmacology and toxicology, is crucial for harnessing its benefits while mitigating risks.
- Chemical Formula : C8H17ClO
- Molecular Weight : 166.68 g/mol
- Structure : The compound features a butoxy group attached to a chloromethyl group at the third carbon of a pentane chain, which influences its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized through various studies focusing on its antimicrobial properties, potential cytotoxicity, and interactions with biological receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies using disk diffusion assays have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents .
Cytotoxicity
Cytotoxic effects have been investigated in several studies. The compound's ability to inhibit cell growth in cultured human cell lines has been noted, raising concerns about its safety profile. For example, certain derivatives have shown to induce apoptosis in cancer cells, indicating a dual role as both a therapeutic agent and a potential toxin .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interactions : The chloromethyl group may facilitate binding to specific receptors or enzymes, altering their activity.
- Cell Membrane Disruption : The butoxy chain could interact with lipid membranes, leading to increased permeability and cell lysis.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed varying degrees of inhibition against Candida albicans and Aspergillus niger, indicating potential applications in antifungal treatments .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on SH-SY5Y neuroblastoma cells, revealing that certain concentrations induced significant cell death, which could be leveraged for targeted cancer therapies .
Data Tables
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C8H17ClO | 166.68 | Antimicrobial, Cytotoxic |
| 2,4-Di-tert-butylphenol | C14H22O | 206.32 | Antimicrobial |
| 4-Amino-7-diethylamino-chromen-2-one | C13H16N2O2 | 232.28 | Antimicrobial |
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
1-butoxy-3-(chloromethyl)pentane |
InChI |
InChI=1S/C10H21ClO/c1-3-5-7-12-8-6-10(4-2)9-11/h10H,3-9H2,1-2H3 |
InChI Key |
NOBNRUIZJQBCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















